6-(1H-1,2,4-triazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide
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Overview
Description
6-(1H-1,2,4-triazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide is a synthetic organic compound that features a pyridazine ring substituted with a triazole moiety and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,2,4-triazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazine core, followed by the introduction of the triazole ring and the trifluoroethyl group. Key steps may include:
Formation of the Pyridazine Core: This can be achieved through cyclization reactions involving hydrazine derivatives and dicarbonyl compounds.
Introduction of the Triazole Ring: This step often involves the use of azide-alkyne cycloaddition (click chemistry) to attach the triazole moiety to the pyridazine ring.
Attachment of the Trifluoroethyl Group: This can be done using trifluoroethylating agents under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-(1H-1,2,4-triazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halides, alkylating agents, and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial, antifungal, or anticancer activities.
Industry: It may find applications in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism by which 6-(1H-1,2,4-triazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The trifluoroethyl group can enhance the compound’s stability and bioavailability, while the triazole ring may facilitate binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide: Lacks the trifluoroethyl group, which may affect its stability and bioactivity.
N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide: Lacks the triazole ring, potentially reducing its binding affinity to biological targets.
6-(1H-1,2,4-triazol-1-yl)-pyridazine: Lacks both the carboxamide and trifluoroethyl groups, which may significantly alter its chemical properties and applications.
Uniqueness
6-(1H-1,2,4-triazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoroethyl group enhances its stability and lipophilicity, while the triazole ring facilitates interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
6-(1,2,4-triazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N6O/c10-9(11,12)3-14-8(19)6-1-2-7(17-16-6)18-5-13-4-15-18/h1-2,4-5H,3H2,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPWKXIJIFVRBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)NCC(F)(F)F)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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